![molecular formula C13H19NO B1314411 [3-(Piperidinomethyl)phenyl]methanol CAS No. 73278-91-8](/img/structure/B1314411.png)
[3-(Piperidinomethyl)phenyl]methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Piperidine Derivatives
[3-(Piperidinomethyl)phenyl]methanol: serves as a precursor in the synthesis of piperidine derivatives, which are crucial in drug design. These derivatives are present in over twenty classes of pharmaceuticals and exhibit a wide range of biological activities .
Development of Anticancer Agents
Piperidine derivatives, synthesized using [3-(Piperidinomethyl)phenyl]methanol , have shown promise as anticancer agents. They are being explored for their potential to inhibit cancer cell growth and metastasis .
Antimicrobial and Antifungal Applications
The compound’s derivatives are also being investigated for their antimicrobial and antifungal properties. This could lead to the development of new treatments for various infections .
Neuropharmacological Research
In neuropharmacology, [3-(Piperidinomethyl)phenyl]methanol derivatives are used to study their effects on the central nervous system, potentially leading to new treatments for Alzheimer’s and other neurodegenerative diseases .
Analgesic and Anti-inflammatory Drugs
Researchers are utilizing this compound to develop analgesic and anti-inflammatory drugs, exploring its efficacy in pain management and inflammation reduction .
Cardiovascular Drug Development
The cardiovascular applications of [3-(Piperidinomethyl)phenyl]methanol derivatives include the development of drugs to manage hypertension and other heart-related conditions .
Antipsychotic Medications
Derivatives of [3-(Piperidinomethyl)phenyl]methanol are being studied for their antipsychotic properties, which could be beneficial in treating various psychiatric disorders .
Antiviral and Antimalarial Research
Finally, the compound’s derivatives are part of ongoing research in antiviral and antimalarial drug development, aiming to combat viruses and malaria parasites .
Safety and Hazards
Wirkmechanismus
Target of Action
[3-(Piperidinomethyl)phenyl]methanol is a derivative of piperidine . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Phenol, a related compound, is known to be a potent proteolytic agent . It dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
It’s known that phenol, a related compound, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled .
Eigenschaften
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKXLHGCZWDXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428215 | |
| Record name | [3-(Piperidinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73278-91-8 | |
| Record name | 3-(1-Piperidinylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73278-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Piperidinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

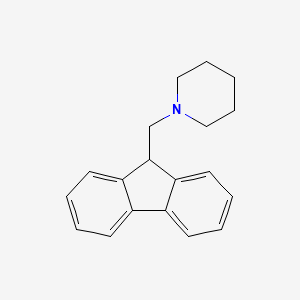
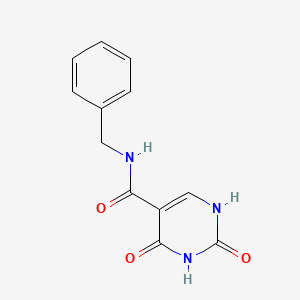
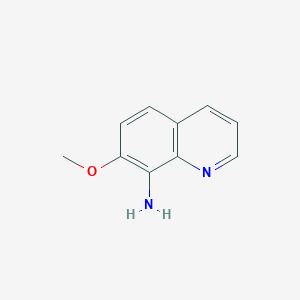




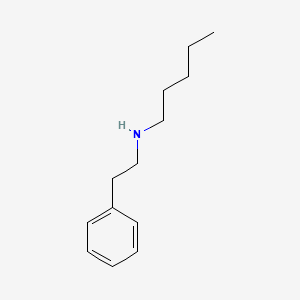
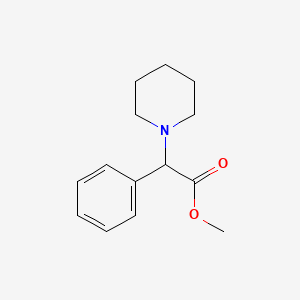



![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)
